molecular formula C9H11N3O3 B2918486 N-(1,3-Benzodioxol-5-yl)glycinehydrazide CAS No. 271798-51-7

N-(1,3-Benzodioxol-5-yl)glycinehydrazide

Cat. No.: B2918486
CAS No.: 271798-51-7
M. Wt: 209.205
InChI Key: NYDCNKADRCHWOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves the reaction of glycinehydrazide with 1,3-benzodioxole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

N-(1,3-Benzodioxol-5-yl)glycinehydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-Benzodioxol-5-yl)glycinehydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This leads to mitotic blockade and cell death.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)glycinehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCNKADRCHWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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